2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Catalog No.
S15923137
CAS No.
M.F
C11H20N4O
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)m...

Product Name

2-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

IUPAC Name

2-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)morpholine

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C11H20N4O/c1-11(2,3)10-13-9(15(4)14-10)8-7-12-5-6-16-8/h8,12H,5-7H2,1-4H3

InChI Key

QUZXTASCEDCXDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)C2CNCCO2)C

2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a complex organic compound notable for its unique structure, which integrates a morpholine ring with a triazole moiety. The compound features a tert-butyl group and a methyl group attached to the triazole ring, contributing to its distinctive chemical properties and potential biological activities. Its molecular formula is C11H20N4OC_{11}H_{20}N_{4}O, and it has a molecular weight of 224.30 g/mol. The compound's IUPAC name is 2-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)morpholine, and it is recognized by its InChI key QUZXTASCEDCXDF-UHFFFAOYSA-N .

The chemical behavior of 2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can be characterized by several types of reactions:

  • Oxidation: This may lead to the formation of oxides or hydroxylated derivatives.
  • Reduction: Reduction reactions can yield various reduced derivatives of the triazole or morpholine components.
  • Substitution: The compound can undergo substitution reactions that introduce new functional groups into either the triazole or morpholine rings.

Research indicates that 2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The triazole ring is particularly significant in biological interactions, as it can modulate the activity of various enzymes and receptors. The presence of tert-butyl and methyl groups enhances binding affinity and specificity towards biological targets .

The synthesis of 2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the following steps:

  • Formation of the Triazole Ring: This can be achieved through the reaction of tert-butyl hydrazine with methyl isocyanate under controlled conditions.
  • Attachment to Morpholine: The synthesized triazole is then reacted with morpholine to yield the final product.

Industrial production may utilize optimized synthetic routes that enhance yield and purity through catalysts, controlled temperatures, and specific solvents. Continuous flow reactors may also be employed for large-scale production to maintain consistent reaction conditions .

The compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its bioactive properties in antimicrobial and anticancer research.
  • Medicine: Explored as a potential therapeutic agent in drug development.
  • Industry: Used in developing new materials or as a catalyst in chemical processes .

Interaction studies have focused on understanding how 2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine interacts with specific molecular targets. The triazole moiety plays a crucial role in these interactions by influencing enzyme activity or receptor binding. The exact mechanisms depend on the biological context and specific applications being studied.

Several compounds share structural similarities with 2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholineC12H24N4OContains a morpholine ring with a similar triazole structure but different substituents
Butan-2-yl[(3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl]amineC12H24N4Features an amine group that alters its reactivity compared to morpholine derivatives
Tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylateC14H26N4O2Includes a carboxylate group which may affect solubility and biological activity

Uniqueness

The unique combination of the tert-butyl group and the specific positioning of the methyl group on the triazole ring distinguishes 2-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)morpholine from other similar compounds. This structural configuration potentially enhances its biological activity and reactivity compared to other derivatives.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.16371127 g/mol

Monoisotopic Mass

224.16371127 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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